1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)-
1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)-
5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
117186-80-8
VCID:
VC0006311
InChI:
InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
SMILES:
CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C
Molecular Formula:
C16H17N3O
Molecular Weight:
267.33 g/mol
1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)-
CAS No.: 117186-80-8
Inhibitors
VCID: VC0006311
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
CAS No. | 117186-80-8 |
---|---|
Product Name | 1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-2-yl)- |
Molecular Formula | C16H17N3O |
Molecular Weight | 267.33 g/mol |
IUPAC Name | 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one |
Standard InChI | InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Standard InChIKey | AQCBJPZFJDPIGL-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |
Canonical SMILES | CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |
Description | 5-HT3 receptor antagonist; High Quality Biochemicals for Research Uses |
Synonyms | 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |
PubChem Compound | 124006 |
Last Modified | Nov 11 2021 |
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